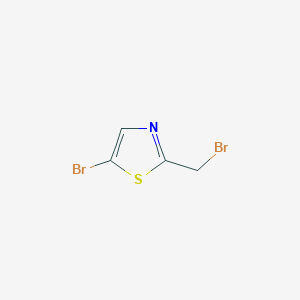

5-Bromo-2-(bromomethyl)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(bromomethyl)-1,3-thiazole: is a heterocyclic compound containing both bromine and sulfur atoms It is a derivative of thiazole, a five-membered ring structure with one sulfur and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of 2-(methylthio)-1,3-thiazole: One common method involves the bromination of 2-(methylthio)-1,3-thiazole using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, yielding 5-bromo-2-(bromomethyl)-1,3-thiazole.

Cyclization of 2-(bromomethyl)thioamide: Another method involves the cyclization of 2-(bromomethyl)thioamide in the presence of a base such as sodium hydroxide. This reaction also yields this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(bromomethyl)-1,3-thiazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the bromine atoms can yield the corresponding thiazole derivatives with hydrogen atoms replacing the bromine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and various amine derivatives.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiazole derivatives with hydrogen atoms replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: 5-Bromo-2-(bromomethyl)-1,3-thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used to synthesize biologically active molecules that serve as probes in biochemical assays. These probes help in studying enzyme activities and protein interactions.

Medicine:

Drug Development: Derivatives of this compound have shown potential as antimicrobial and anticancer agents. Research is ongoing to explore its efficacy and safety in clinical applications.

Industry:

Material Science: The compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of polymers and resins with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of 5-bromo-2-(bromomethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and activity. In chemical reactions, the compound acts as an electrophile, facilitating various substitution and addition reactions.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(chloromethyl)-1,3-thiazole: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and applications.

2-(Bromomethyl)-1,3-thiazole: Lacks the additional bromine atom at the 5-position, leading to different chemical properties and reactivity.

5-Bromo-2-(methylthio)-1,3-thiazole: Contains a methylthio group instead of a bromomethyl group, resulting in distinct chemical behavior and applications.

Uniqueness: 5-Bromo-2-(bromomethyl)-1,3-thiazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dual bromine substitution allows for diverse chemical transformations and the synthesis of a wide range of derivatives with varying biological and chemical properties.

Biologische Aktivität

5-Bromo-2-(bromomethyl)-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₄H₃Br₂NS

- Molecular Weight : 256.946 g/mol

- CAS Number : 1312537-34-0

- LogP : 2.80050

These properties suggest a compound with moderate lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that utilize simple starting materials. Recent studies have highlighted efficient synthetic routes that avoid harsh conditions and toxic reagents, making the process more environmentally friendly .

Enzyme Inhibition

One of the most significant biological activities reported for this compound is its inhibition of monoacylglycerol lipase (MAGL). In vitro studies have demonstrated that this compound exhibits over 60% inhibition at a concentration of 100 µM, with derivatives showing half maximal inhibitory concentration (IC50) values ranging from 10 to 55 µM . This inhibition suggests potential applications in pain management and other therapeutic areas where MAGL is a target.

Antimicrobial Properties

Thiazole derivatives, including this compound, have been investigated for their antimicrobial properties. Various studies report that thiazoles possess activity against a range of microbial strains, indicating their potential as lead compounds in developing new antibiotics . The presence of bromine in the structure may enhance this activity due to increased reactivity.

Antioxidant and Anti-inflammatory Effects

Research has also explored the antioxidant and anti-inflammatory properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in reducing oxidative stress markers and inhibiting pro-inflammatory enzymes such as lipoxygenase . This suggests that such compounds could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological evaluation of thiazole derivatives:

- Study on MAGL Inhibition : A study assessed various thiazoles for their ability to inhibit MAGL. The results indicated that modifications to the thiazole ring could significantly enhance inhibitory potency, with some derivatives outperforming the parent compound .

- Antimicrobial Activity Assessment : Another research project focused on synthesizing a series of halogenated thiazoles and testing their antimicrobial efficacy against clinical isolates. The findings revealed that certain derivatives exhibited strong antibacterial activity against resistant strains .

- Anti-inflammatory Studies : A recent investigation evaluated the anti-inflammatory effects of thiazole derivatives in cell-based assays. Compounds were tested for their ability to inhibit the production of inflammatory mediators in activated immune cells .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-bromo-2-(bromomethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-4-7-2-3(6)8-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSLJIQRUZFXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.